GDC-0077, also known as inavolisib, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP binding site of PI3Kα, preventing the enzyme from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival, making it a promising target for cancer therapy [].
GDC-0077 displays a unique characteristic: it preferentially degrades mutant forms of the p110α protein, the catalytic subunit of PI3Kα [, ]. This selective degradation makes it a potentially valuable tool in studying cancers driven by specific p110α mutations.
GDC-0077, also known as Inavolisib, is a highly selective inhibitor of phosphatidylinositol 3-kinase alpha, a key enzyme in the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy. GDC-0077 is notable for its ability to induce selective degradation of mutant p110α, the catalytic subunit of phosphatidylinositol 3-kinase alpha, which is often implicated in solid tumors due to gene amplification or activating mutations .
GDC-0077 was developed through structure-based design and optimization of a series of benzoxazepin-oxazolidinone compounds. It belongs to the class of small molecule inhibitors targeting the class I isoform of phosphatidylinositol 3-kinase. The compound has demonstrated significant selectivity for both the phosphatidylinositol 3-kinase alpha isoform and its mutant forms, distinguishing it from other inhibitors that may not exhibit such specificity .
The synthesis of GDC-0077 involves several steps characterized by advanced organic chemistry techniques. The compound is synthesized through a stereocontrolled N-arylation process involving α-amino acids. The synthetic route typically includes:
GDC-0077 features a complex molecular structure that includes multiple functional groups contributing to its pharmacological activity. The compound's structural formula can be represented as follows:
Key structural characteristics include:
The molecular weight of GDC-0077 is approximately 318.36 g/mol, with specific data available regarding its stereochemistry and conformational flexibility .
GDC-0077 undergoes various chemical reactions during its synthesis and in biological systems:
GDC-0077 exerts its anticancer effects primarily through selective inhibition of phosphatidylinositol 3-kinase alpha activity and subsequent degradation of mutant p110α proteins. The mechanism involves:
This dual action enhances its efficacy in treating cancers characterized by aberrations in the phosphatidylinositol 3-kinase pathway.
GDC-0077 is primarily utilized in scientific research and clinical settings aimed at treating cancers associated with mutations in the phosphatidylinositol 3-kinase pathway. Its applications include:
The ongoing research into GDC-0077 continues to uncover its potential benefits and applications in oncology, highlighting its importance as a targeted therapeutic agent against specific cancer types .
The phosphatidylinositol 3-kinase (PI3K) signaling pathway serves as a master cellular regulator, governing critical processes including cell growth, proliferation, survival, and metabolism. Among its various isoforms, PI3Kα (encoded by PIK3CA) stands out as a principal oncogenic driver when dysregulated. This heterodimeric enzyme consists of a p110α catalytic subunit and a p85 regulatory subunit, with its activation typically triggered by receptor tyrosine kinases (RTKs) [8]. Upon activation, PI3Kα catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which subsequently recruits AKT and other downstream effectors, culminating in the activation of the mTOR complex – a central node in cellular anabolism [6] [8]. In solid tumors, this pathway undergoes frequent hyperactivation through multiple mechanisms, including RTK overexpression, PTEN tumor suppressor loss, and notably, gain-of-function mutations in the PIK3CA gene itself. This dysregulation creates a perpetual growth signal that enables uncontrolled proliferation, metabolic reprogramming, and evasion of cell death mechanisms – hallmark capabilities of cancer cells [6] [8].
PIK3CA represents the most frequently mutated oncogene across human cancers, with particularly high prevalence in hormone receptor-positive (HR+), HER2-negative breast cancer, where approximately 40% of tumors harbor activating mutations [6] [7]. These mutations cluster predominantly in two hotspot regions: the helical domain (exon 9, e.g., E542K, E545K) and the kinase domain (exon 20, notably H1047R) [6]. Molecular analyses reveal these mutations confer distinct oncogenic mechanisms: helical domain mutations disrupt inhibitory interactions with p85, while kinase domain mutations enhance membrane association and catalytic activity [6]. Critically, PIK3CA mutations are not merely passenger events but validated driver alterations that promote tumor initiation, maintenance, and metastasis. Preclinical models demonstrate that introducing mutant PIK3CA into mammary epithelial cells induces malignant transformation, while clinical evidence associates these mutations with therapeutic resistance to endocrine therapies and anti-HER2 agents [6] [8]. The high frequency and functional significance of PIK3CA mutations establish PI3Kα as a compelling therapeutic target in breast cancer.
First-generation PI3K inhibitors faced significant clinical limitations due to their pharmacological properties. Pan-PI3K inhibitors (targeting multiple class I isoforms: α, β, γ, δ) and dual PI3K/mTOR inhibitors exhibited substantial off-target toxicity due to the critical physiological roles of PI3Kβ in insulin signaling and PI3Kδ/γ in immune function [2] [8]. These toxicities included hyperglycemia, hepatotoxicity, and immunosuppression, which severely constrained therapeutic dosing and limited clinical efficacy [6] [8]. The approval of the α-specific inhibitor alpelisib (BYL719) represented a significant advancement by improving the therapeutic index through isoform selectivity. However, alpelisib still induces significant hyperglycemia due to on-target inhibition of wild-type PI3Kα in metabolic tissues [6]. This limitation highlighted the need for next-generation inhibitors capable of distinguishing mutant from wild-type PI3Kα, thereby sparing normal metabolic functions while effectively inhibiting oncogenic signaling in tumors. This therapeutic imperative drove the development of mutant-selective PI3Kα inhibitors, exemplified by GDC-0077 (inavolisib), which incorporates a novel mechanism of action beyond simple catalytic inhibition [3] [7].
Table 1: Limitations of Conventional PI3K Inhibitors in Oncology
Inhibitor Class | Representative Agents | Primary Limitations | Clinical Consequences |
---|---|---|---|
Pan-PI3K Inhibitors | Buparlisib (BKM120), Pictilisib (GDC-0941) | Broad isoform inhibition affecting PI3Kβ (insulin signaling) and PI3Kδ/γ (immune function) | Hyperglycemia, hepatotoxicity, immunosuppression, dose-limiting toxicities |
Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235), Paxalisib (GDC-0084) | Concurrent mTOR inhibition amplifies metabolic toxicities | Severe hyperglycemia, mucosal inflammation, high discontinuation rates |
Isoform-Selective (α) | Alpelisib (BYL719) | Inhibits both wild-type and mutant PI3Kα | On-target hyperglycemia requiring dose reductions/reductions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7